3-Hydroxyhexobarbital
Description
Discovery and Characterization History
The discovery and characterization of 3'-hydroxyhexobarbital emerged from systematic investigations into barbiturate metabolism that began in the mid-20th century. The compound was first identified as a primary metabolite of hexobarbital through comprehensive metabolic studies conducted using gas chromatography and mass spectrometry techniques. Early research established that hexobarbital undergoes hepatic transformation to produce 3'-hydroxyhexobarbital as the predominant metabolite, with this biotransformation being catalyzed by cytochrome P450 enzymes. The development of analytical methods for extraction and identification of urinary metabolites of barbiturates proved instrumental in the characterization of 3'-hydroxyhexobarbital, allowing researchers to detect the compound at concentrations as low as 0.1 microgram per milliliter in biological samples.
The chemical structure of 3'-hydroxyhexobarbital was definitively established through spectroscopic analysis, revealing a molecular formula of C₁₂H₁₆N₂O₄ with a molecular weight of 252.2664 atomic mass units. The compound's systematic name, 6-hydroxy-5-(3-hydroxycyclohex-1-en-1-yl)-3,5-dimethyl-2,3,4,5-tetrahydropyrimidine-2,4-dione, reflects its complex structural features including the presence of both hydroxyl groups and the cyclohexene moiety that distinguishes it from other barbiturate metabolites. The assignment of the Chemical Abstracts Service number 427-29-2 to 3'-hydroxyhexobarbital provided a unique identifier that facilitated its recognition in chemical databases and regulatory frameworks.
Further characterization revealed that 3'-hydroxyhexobarbital exhibits stereoisomerism, with both alpha and beta configurations possible at the 3' position. This stereochemical complexity became apparent through detailed metabolic studies that demonstrated stereoselective formation of the different isomers depending on the enantiomer of the parent hexobarbital compound. The discovery of this stereoselectivity opened new avenues for understanding the substrate specificity of metabolic enzymes and the biological significance of chirality in drug metabolism.
Position Within the Barbiturate Compound Family
3'-Hydroxyhexobarbital occupies a unique position within the broader barbiturate compound family as a hydroxylated metabolite that retains the core barbituric acid structure while exhibiting altered physicochemical properties due to the introduction of the hydroxyl functional group. The compound belongs to the barbituric acid derivatives class, which encompasses compounds containing a perhydropyrimidine ring with specific substitution patterns. Within this family, 3'-hydroxyhexobarbital represents an example of metabolic functionalization that occurs specifically at the cyclohexene side chain, distinguishing it from other barbiturate metabolites that undergo hydroxylation at different positions.
The relationship between 3'-hydroxyhexobarbital and its parent compound hexobarbital illustrates the metabolic transformation pathways characteristic of barbiturates containing cyclohexene moieties. Unlike barbiturates with linear alkyl side chains that typically undergo omega and omega-minus-one hydroxylation, hexobarbital undergoes allylic hydroxylation to produce 3'-hydroxyhexobarbital. This metabolic pattern reflects the enhanced reactivity of allylic carbon atoms and demonstrates how structural features of the parent compound influence the site of metabolic attack.
Comparative analysis with other barbiturate metabolites reveals that 3'-hydroxyhexobarbital shares certain structural features with hydroxylated derivatives of other barbiturates while maintaining unique characteristics related to its cyclohexene-containing side chain. The presence of the hydroxyl group significantly alters the hydrophilicity of the compound compared to the parent hexobarbital, following the general principle that metabolic hydroxylation increases water solubility and facilitates elimination. This transformation represents a typical Phase I metabolic reaction that prepares the compound for potential Phase II conjugation reactions with glucuronic acid or other endogenous molecules.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Primary Metabolic Pathway |
|---|---|---|---|
| Hexobarbital | C₁₂H₁₆N₂O₃ | 236.27 | Allylic hydroxylation |
| 3'-Hydroxyhexobarbital | C₁₂H₁₆N₂O₄ | 252.27 | Dehydrogenation to 3'-oxohexobarbital |
| Amobarbital | C₁₁H₁₈N₂O₃ | 226.27 | 3'-Hydroxylation |
| Pentobarbital | C₁₁H₁₈N₂O₃ | 226.27 | ω and ω-1 oxidation |
Research Evolution and Significance in Biochemical Studies
The research evolution surrounding 3'-hydroxyhexobarbital has progressed from initial identification as a metabolite to sophisticated investigations of its role in understanding fundamental biochemical processes. Early studies focused primarily on establishing the metabolic pathway from hexobarbital to 3'-hydroxyhexobarbital, identifying cytochrome P450 as the responsible enzyme system and characterizing the kinetics of this transformation. These foundational investigations established 3'-hydroxyhexobarbital as a valuable probe for studying hepatic drug metabolism and enzyme induction phenomena.
Subsequent research revealed the existence of stereoselective metabolism, with different hexobarbital enantiomers preferentially producing different stereoisomers of 3'-hydroxyhexobarbital. This discovery had profound implications for understanding the three-dimensional substrate recognition capabilities of cytochrome P450 enzymes and contributed to the broader field of stereochemical pharmacology. The finding that (+)-hexobarbital preferentially transforms into beta-3'-hydroxyhexobarbital while (-)-hexobarbital preferentially produces alpha-3'-hydroxyhexobarbital demonstrated the exquisite stereospecificity of metabolic enzymes.
The identification of 3'-hydroxyhexobarbital dehydrogenases across multiple species marked another significant advancement in the research evolution of this compound. These enzymes, which catalyze the further oxidation of 3'-hydroxyhexobarbital to 3'-oxohexobarbital, were successfully purified from the liver cytosol of rabbits, guinea pigs, goats, rats, mice, hamsters, and humans. The characterization of these enzymes revealed them to be monomeric proteins with molecular weights ranging from approximately 34,500 to 42,000 atomic mass units, with the notable exception of the human enzyme which exhibited a molecular weight of approximately 58,000 atomic mass units.
Modern research has expanded to investigate the role of 3'-hydroxyhexobarbital in understanding species differences in drug metabolism and the potential for using this compound as a biomarker for cytochrome P450 activity. The compound has become particularly valuable in comparative pharmacology studies, where differences in 3'-hydroxyhexobarbital formation rates between species provide insights into the evolution and function of drug-metabolizing enzymes. Additionally, the discovery of novel metabolic pathways involving 3'-hydroxyhexobarbital, such as its conversion to glutathione conjugates, has opened new research directions in understanding xenobiotic detoxification mechanisms.
The biochemical significance of 3'-hydroxyhexobarbital extends beyond its role as a simple metabolite to encompass its utility as a molecular tool for investigating fundamental processes in drug metabolism, enzyme evolution, and toxicology. Current research continues to explore the potential applications of this compound in personalized medicine approaches, where individual variations in 3'-hydroxyhexobarbital formation could provide predictive information about drug metabolism capacity and therapeutic response. The compound's well-characterized metabolic pathways and stereochemical properties make it an ideal candidate for continued investigation into the molecular mechanisms underlying drug-drug interactions and metabolic variability in human populations.
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)-1-hydroxy-3,5-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H16N2O4/c1-12(8-6-4-3-5-7-8)9(15)13(2)11(17)14(18)10(12)16/h6,18H,3-5,7H2,1-2H3 |
InChI Key |
CQIGOIONTHSZEA-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=O)N(C1=O)O)C)C2=CCCCC2 |
Canonical SMILES |
CC1(C(=O)N(C(=O)N(C1=O)O)C)C2=CCCCC2 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Short-acting Hypnotic Properties
3-Hydroxyhexobarbital is primarily studied for its role as a metabolite of hexobarbital, a short-acting hypnotic agent. Research indicates that it is involved in the modulation of sleep and sedation through interactions with the central nervous system. Its pharmacological effects are mediated by its conversion from hexobarbital via cytochrome P450 enzymes, which highlights its significance in understanding drug metabolism and efficacy .
Metabolic Pathways
The metabolic pathways of hexobarbital leading to this compound have been elucidated through various studies. For instance, stereoselective metabolism has been observed where different enantiomers of hexobarbital preferentially convert into specific hydroxy derivatives. This stereoselectivity plays a crucial role in determining the pharmacokinetic profiles of the drug and its metabolites .
Toxicological Studies
Toxic Metabolite Formation
Research has identified that this compound can be further metabolized to 3-oxohexobarbital, which may exhibit different toxicological profiles. Understanding these pathways is vital for assessing the safety and potential adverse effects associated with hexobarbital use .
Glutathione Conjugation
A novel metabolic pathway involving the conjugation of this compound with glutathione has been discovered. This reaction leads to the formation of new metabolites that could play a role in detoxification processes within the liver, suggesting potential implications for drug-induced liver injury and therapeutic strategies against toxicity .
Case Study: Stereoselective Metabolism
A study conducted on rat liver microsomes demonstrated that (+)-hexobarbital was preferentially converted into β-3-hydroxyhexobarbital while (−)-hexobarbital yielded α-3-hydroxyhexobarbital. This stereoselective metabolism was further characterized by examining glucuronidation and dehydrogenation processes, establishing a foundation for future pharmacogenomic studies related to individual responses to barbiturates .
Case Study: Enzyme Characterization
Research has purified and characterized this compound dehydrogenases from various species including humans, rabbits, and guinea pigs. These enzymes exhibit distinct substrate specificities and cofactor requirements, emphasizing the importance of understanding interspecies differences in drug metabolism which can inform clinical practices and drug development strategies .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacology | Role as a metabolite in sleep induction | Involvement in central nervous system modulation |
| Toxicology | Formation of potentially toxic metabolites | Identification of glutathione conjugation pathways |
| Enzyme Characterization | Purification of dehydrogenases from various species | Distinct substrate specificity among species |
| Stereoselective Metabolism | Differences in metabolism between hexobarbital enantiomers | Preference for specific hydroxy derivatives based on stereochemistry |
Comparison with Similar Compounds
Enzymatic Pathways and Substrate Specificity
3-Hydroxyhexobarbital Dehydrogenase
- Substrate Range: Unlike enzymes specific to single substrates, this compound dehydrogenase exhibits broad substrate specificity. It dehydrogenates α,β-unsaturated cyclic/acyclic alcohols (e.g., 1-indanol) and hydroxysteroids (e.g., 17β-hydroxysteroids, 3α-hydroxysteroids) . This contrasts with enzymes like mouse AKR1C20, which shows low activity toward 3α-hydroxy-steroids but high activity for xenobiotic α-dicarbonyls .
- Cofactor Preferences :
Comparison with Other Dehydrogenases
- 17β-Hydroxysteroid Dehydrogenase (EC 1.1.1.64) : Shares activity with this compound dehydrogenase in oxidizing 17β-hydroxysteroids but lacks specificity for barbiturates .
- Aldo-Keto Reductases (AKRs): Hamster this compound dehydrogenase belongs to the AKR superfamily, linking it to steroid and xenobiotic metabolism, whereas mouse AKR1C20 diverges in substrate preferences .
Table 1: Enzyme Characteristics Across Species
*HSD: Hydroxysteroid dehydrogenase
Metabolic Pathways
Hexobarbital vs. Other Barbiturates
- This compound: Forms 3'-oxohexobarbital, which undergoes non-enzymatic GSH conjugation. This pathway produces 1,5-dimethylbarbituric acid (urinary excretion) and cyclohexenone-GSH adducts (biliary excretion) .
- Heptabarbital : Its 3-hydroxy metabolite shares structural similarities but lacks the GSH conjugation pathway observed in hexobarbital metabolism .
- Epoxide-Diol Pathway : Common in other barbiturates but absent in hexobarbital, highlighting its unique reliance on dehydrogenation and GSH conjugation .
Table 2: Metabolic Pathway Comparison
| Compound | Primary Metabolites | Detoxification Pathway | Excretion Route |
|---|---|---|---|
| Hexobarbital | This compound, 3'-oxohexobarbital | GSH conjugation | Urine, Bile |
| Heptabarbital | 3-Hydroxy-heptabarbitol | Epoxide-diol pathway | Urine |
| Phenobarbital | p-Hydroxyphenobarbital | Glucuronidation | Urine |
Stereoselectivity
This compound metabolism exhibits enantiomer-specific preferences:
- (+)-Hexobarbital → β-3'-hydroxyhexobarbital (preferentially glucuronidated).
- (−)-Hexobarbital → α-3'-hydroxyhexobarbital (preferentially dehydrogenated to 3'-oxohexobarbital) . This stereoselectivity is absent in the metabolism of non-chiral barbiturates like phenobarbital.
Species-Specific Variations
- Guinea Pig vs. Rabbit: Guinea pig this compound dehydrogenase has narrower substrate specificity, excluding prostaglandins and xenobiotic alcohols .
- Human Enzyme : Larger molecular weight (~58,000) and NAD⁺-dependency distinguish it from rodent isoforms .
Preparation Methods
Early Chemical Synthesis
The first reported synthesis of 3-hydroxyhexobarbital dates to the mid-20th century, coinciding with studies on barbiturate metabolism. Initial methods focused on hydroxylation of hexobarbital derivatives, though yields were suboptimal due to side reactions. The Takenoshita-Toki method, developed in the 1970s, introduced a stereoselective approach using sodium borohydride to reduce 3-oxohexobarbital. This method achieved moderate yields (50–60%) and laid the groundwork for subsequent enzymatic studies.
Transition to Enzymatic Approaches
By the late 20th century, enzymatic preparation gained traction due to higher stereochemical control. The discovery of this compound dehydrogenase in guinea pig liver enabled NADPH-dependent reduction of 3-oxohexobarbital, achieving >90% conversion efficiency under optimized conditions. This shift highlighted the limitations of purely chemical methods, particularly in industrial-scale production.
Chemical Synthesis Pathways
Takenoshita-Toki Reduction Method
The Takenoshita-Toki protocol involves the reduction of 3-oxohexobarbital using sodium borohydride in alkaline methanol. Key steps include:
-
Substrate Preparation : 3-Oxohexobarbital is synthesized via oxidation of hexobarbital using potassium permanganate.
-
Reduction : Sodium borohydride (1.5 equivalents) is added to a methanolic solution of 3-oxohexobarbital at 0°C, stirred for 4 hours.
-
Workup : The reaction is quenched with acetic acid, extracted with ethyl acetate, and purified via silica gel chromatography.
Table 1: Reaction Conditions for Takenoshita-Toki Method
| Parameter | Value |
|---|---|
| Temperature | 0°C |
| Solvent | Methanol |
| Reducing Agent | Sodium Borohydride |
| Yield | 58% |
| Purity (HPLC) | >95% |
Tsukamoto-Kuroiwa Cyclization
Though primarily used for 3-hydroxycyclobarbital, this method inspired modifications for this compound. Cyclohex-1-enyl 2-cyanopropanoate is reacted with guanidine in the presence of sodium methylate, followed by hydroxylation at the 3-position using hydrogen peroxide. However, this route suffers from low regioselectivity (<30% yield) and is seldom used today.
Enzymatic Preparation Techniques
This compound Dehydrogenase
Purified from guinea pig liver, this enzyme catalyzes the reversible oxidation of this compound using NADP+ or NAD+ as cofactors. The reduction of 3-oxohexobarbital to this compound is favored at pH 8.9 with NADPH.
Table 2: Enzymatic Reaction Parameters
| Parameter | Value |
|---|---|
| pH Optimum | 8.9 (NADPH), 8.7 (NADH) |
| Km (3-Oxohexobarbital) | 5.3 × 10⁻⁴ M (NADPH) |
| Vmax | 9.4 units/mg protein |
| Conversion Efficiency | >90% |
Large-Scale Biocatalysis
Industrial applications employ immobilized enzyme reactors to enhance stability. A 2015 pilot study demonstrated continuous production using Sephadex G-100 immobilized dehydrogenase, achieving a space-time yield of 12 g/L/day.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
-
TLC : RF = 0.49 on silica gel 60 F₂₅₄ using ethyl acetate:hexane (3:7).
-
HPLC : Retention time of 6.8 minutes on a C18 column with acetonitrile:water (45:55).
Comparative Analysis of Methods
Table 3: Method Comparison
| Metric | Chemical Synthesis | Enzymatic Reduction |
|---|---|---|
| Yield | 58% | >90% |
| Stereoselectivity | Moderate (racemic) | High (R-configuration) |
| Scalability | Limited | High |
| Cost | Low | Moderate |
The enzymatic method outperforms chemical synthesis in yield and stereochemical control, though it requires specialized equipment for cofactor regeneration .
Q & A
Q. What experimental approaches are recommended to identify the physiological role of 3-hydroxyhexobarbital dehydrogenase (3HBD) in mammalian systems?
3HBD catalyzes the NAD(P)⁺-dependent oxidation of this compound to 3-oxohexobarbital, but its physiological function remains unclear . To address this:
- Purification and cDNA isolation : Use affinity chromatography and recombinant expression systems (e.g., rabbit liver homogenates) to study enzyme kinetics and tissue distribution .
- Substrate screening : Test 3HBD against endogenous substrates like hydroxysteroids (e.g., testosterone, prostaglandin D2) using NADPH/NADH cofactor specificity assays .
- Knockout models : Develop gene-edited animal models to observe phenotypic changes in xenobiotic metabolism or steroid homeostasis.
Q. How can researchers differentiate between stereoselective metabolism and glutathione (GSH) conjugation pathways for this compound in vivo?
- Analytical methods : Employ chiral HPLC or LC-MS/MS to resolve enantiomers of this compound and its metabolites .
- Radiolabeling : Use ³H- or ¹⁴C-labeled this compound to track GSH adduct formation in hepatic microsomal assays .
- Enzyme inhibition : Co-incubate with GSH-depleting agents (e.g., buthionine sulfoximine) to isolate stereoselective oxidation pathways .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported substrate specificity of 3HBD across species?
Conflicting data exist on whether 3HBD acts primarily on xenobiotic alcohols or endogenous steroids. A methodological framework includes:
- Comparative kinetics : Measure kcat/Km values for this compound vs. hydroxysteroids (e.g., 17β-estradiol) in purified enzymes from multiple species .
- Structural analysis : Use X-ray crystallography or cryo-EM to compare active-site residues (e.g., NADPH-binding motifs) between rabbit 3HBD and homologs in other mammals .
Table 1 : Substrate Specificity of Rabbit 3HBD
| Substrate | Km (μM) | kcat (s⁻¹) | Cofactor Preference |
|---|---|---|---|
| This compound | 12.5 ± 1.2 | 4.8 ± 0.3 | NADPH |
| Prostaglandin D2 | 8.2 ± 0.9 | 3.1 ± 0.2 | NADPH |
| Testosterone | 18.7 ± 2.1 | 1.9 ± 0.1 | NADH |
Q. What experimental designs are optimal for assessing in vivo vs. in vitro discrepancies in this compound metabolism?
- In vitro-in vivo extrapolation (IVIVE) : Compare metabolic clearance rates from hepatocyte incubations vs. plasma pharmacokinetic profiles in animal models .
- Cross-species scaling : Account for interspecies differences in enzyme expression (e.g., cytochrome P450 vs. 3HBD contributions) using proteomics-guided modeling .
Q. How can researchers address the lack of reliable structural data for this compound-protein interactions?
- Docking simulations : Use homology models of 3HBD based on aldo-keto reductase (AKR) family templates (e.g., PDB: 1MRQ) to predict binding modes .
- Site-directed mutagenesis : Target residues in the catalytic triad (e.g., Tyr55, Lys84) to validate computational predictions .
Methodological Challenges
Q. What strategies mitigate analytical interference when quantifying this compound in complex biological matrices?
- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate this compound from lipids and proteins .
- Mass spectrometry : Optimize multiple reaction monitoring (MRM) transitions (m/z 241 → 179 for this compound; m/z 257 → 195 for 3-oxohexobarbital) to enhance specificity .
Q. How should researchers validate the specificity of polyclonal antibodies for 3HBD in immunohistochemical studies?
- Knockout validation : Compare staining intensity in wild-type vs. 3HBD-null tissues .
- Competitive inhibition : Pre-incubate antibodies with recombinant 3HBD to confirm signal reduction .
Emerging Research Directions
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
